![molecular formula C15H21FN4O B6434981 N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549045-42-1](/img/structure/B6434981.png)
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide, often referred to as NCPF-MAA, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and has been used in a variety of laboratory experiments. NCPF-MAA has been used in the synthesis of a number of compounds and as a catalyst in a variety of reactions. It is also used in the study of biochemical and physiological effects on cells and tissues.
科学的研究の応用
NCPF-MAA has a wide range of applications in scientific research. It has been used in the synthesis of a number of compounds, including drugs, and as a catalyst in a variety of reactions. It has also been used in studies of biochemical and physiological effects on cells and tissues. In addition, NCPF-MAA has been used in the study of enzyme inhibition and receptor binding.
作用機序
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which plays a crucial role in regulating cell growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting PKB, this compound disrupts these processes, potentially leading to reduced cell growth and increased cell death .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound could have potential as an antitumor agent .
実験室実験の利点と制限
NCPF-MAA has a number of advantages for laboratory experiments. It is a small molecule that is highly soluble in water, making it easy to work with. It is also relatively stable and can be stored for long periods of time. However, NCPF-MAA is not very selective and can interact with a variety of proteins and enzymes, making it difficult to control the effects of the compound.
将来の方向性
The potential applications of NCPF-MAA are vast and there are a number of possible future directions for research. These include the development of new synthesis methods and the use of NCPF-MAA in the study of enzyme inhibition and receptor binding. In addition, further research could be conducted into the biochemical and physiological effects of NCPF-MAA on cells and tissues. Finally, NCPF-MAA could be used to develop new drugs or to improve existing drugs.
合成法
NCPF-MAA can be synthesized by a variety of methods. The most common method is the reaction of N-methylacetamide with 6-cyclopropyl-5-fluoropyrimidine. This reaction can be carried out in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction can also be carried out in the presence of a catalyst, such as palladium chloride, to increase the rate of reaction.
特性
IUPAC Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-10(21)19(2)12-5-7-20(8-6-12)15-13(16)14(11-3-4-11)17-9-18-15/h9,11-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGAQXGQSLLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。